L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride
Overview
Description
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate used primarily in biochemical assays. It is known for its specificity towards certain proteases, making it a valuable tool in enzymatic studies. The compound has the chemical formula C22H33N9O4·3HCl and a molecular weight of 596.94 .
Mechanism of Action
Target of Action
The primary target of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is cathepsin H , a lysosomal cysteine protease . Cathepsin H plays a crucial role in protein degradation, antigen processing, and other cellular processes .
Mode of Action
This compound acts as a specific substrate for cathepsin H . . The compound is cleaved by cathepsin H, leading to changes in the enzyme’s activity.
Biochemical Pathways
The interaction of this compound with cathepsin H affects the lysosomal protein degradation pathway
Pharmacokinetics
Its solubility in acetic acid and water suggests that it may have good bioavailability .
Result of Action
The cleavage of this compound by cathepsin H results in changes in the enzyme’s activity. This can affect various cellular processes, including protein degradation and antigen processing .
Biochemical Analysis
Biochemical Properties
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride plays a significant role in biochemical reactions. It interacts with cathepsin H, a lysosomal cysteine protease . The nature of these interactions involves the hydrolysis of the compound by the enzyme, leading to the release of a strong fluorescent signal .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for cathepsin H . As cathepsin H is involved in protein degradation within lysosomes, the compound can indirectly influence cellular processes such as protein turnover and recycling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by cathepsin H . This reaction releases a strong fluorescent signal, which can be detected and quantified . This allows for the assessment of cathepsin H activity in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through the monitoring of the fluorescent signal generated by its hydrolysis . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through such studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation, specifically as a substrate for the enzyme cathepsin H . The compound’s interactions with this enzyme can potentially influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by the localization of cathepsin H, as the compound is a substrate for this enzyme .
Subcellular Localization
The subcellular localization of this compound is likely to be within lysosomes, given that it is a substrate for the lysosomal enzyme cathepsin H . Its localization can influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride typically involves the coupling of L-arginine derivatives with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity, often exceeding 98% . The final product is typically obtained as a white to off-white powder.
Chemical Reactions Analysis
Types of Reactions
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride primarily undergoes hydrolysis reactions when exposed to specific proteases. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The hydrolysis of this compound is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH .
Major Products
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .
Scientific Research Applications
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is widely used in scientific research for its role as a fluorogenic substrate. Its applications include:
Biochemistry: Used to study the activity of proteases, particularly cathepsin H.
Medicine: Employed in diagnostic assays to detect protease activity in various diseases.
Chemistry: Utilized in the development of new assays and analytical techniques.
Industry: Applied in the quality control of enzyme preparations.
Comparison with Similar Compounds
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is unique due to its high specificity for certain proteases. Similar compounds include:
L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Similar in structure but used for different proteases.
These compounds share the common feature of being fluorogenic substrates but differ in their specificity and applications.
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVRMNAOAAXTM-XYTXGRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl3N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647367 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201847-69-0 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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